![molecular formula C15H27BO2 B12370707 [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a cyclohexenyl ring substituted with a propyl group and a boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid typically involves the following steps:
Formation of the Cyclohexenyl Ring: The cyclohexenyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Propyl Group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction.
Boronic Acid Formation: The final step involves the introduction of the boronic acid moiety. This can be achieved through the reaction of the cyclohexenyl compound with a boron-containing reagent such as boronic acid or boronate ester under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid moiety is converted to a borate ester or boronic anhydride.
Reduction: Reduction reactions can convert the cyclohexenyl ring to a cyclohexyl ring.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate.
Major Products:
Oxidation: Borate esters or boronic anhydrides.
Reduction: Cyclohexyl derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Chemistry:
Organic Synthesis: this compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through boronate ester formation.
Medicine:
Drug Development: Boronic acids are explored for their potential in drug development, particularly as enzyme inhibitors.
Industry:
Material Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including bioconjugation and catalysis. The boronic acid moiety interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other biological molecules.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a cyclohexenyl ring.
Cyclohexylboronic Acid: Similar structure but lacks the propyl group and the double bond in the ring.
Vinylboronic Acid: Contains a vinyl group instead of a cyclohexenyl ring.
Uniqueness: [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid is unique due to its specific structural features, including the propyl-substituted cyclohexenyl ring and the boronic acid moiety. These features confer distinct reactivity and properties, making it valuable in specialized synthetic applications and research.
特性
分子式 |
C15H27BO2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC名 |
[4-(4-propylcyclohexyl)cyclohexen-1-yl]boronic acid |
InChI |
InChI=1S/C15H27BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h10,12-14,17-18H,2-9,11H2,1H3 |
InChIキー |
ZDOBCKIGBGWTHO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CCC(CC1)C2CCC(CC2)CCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)



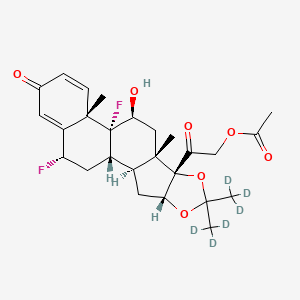
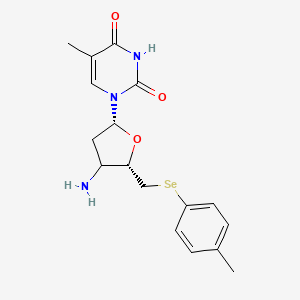
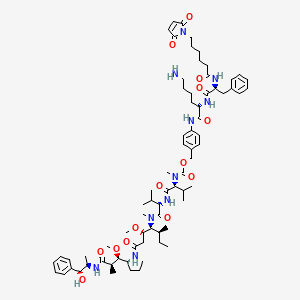
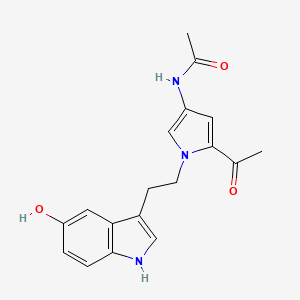
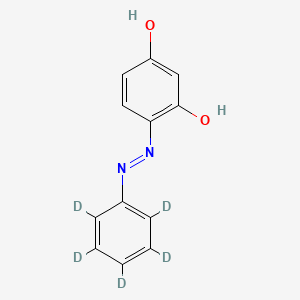
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
